1-(Diethylamino)-1-oxopropan-2-yl 4-hydroxybenzoate
Overview
Description
1-(Diethylamino)-1-oxopropan-2-yl 4-hydroxybenzoate is an organic compound that belongs to the class of esters. It is synthesized from 4-hydroxybenzoic acid and is known for its applications in various fields, including pharmaceuticals, cosmetics, and industrial processes. The compound is characterized by its unique chemical structure, which includes a diethylamino group, an oxopropan-2-yl group, and a 4-hydroxybenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diethylamino)-1-oxopropan-2-yl 4-hydroxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxybenzoic acid with 1-(diethylamino)-1-oxopropan-2-ol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Diethylamino)-1-oxopropan-2-yl 4-hydroxybenzoate undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breakdown of the ester bond in the presence of water or aqueous base/acid to yield 4-hydroxybenzoic acid and 1-(diethylamino)-1-oxopropan-2-ol.
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of corresponding N-oxides.
Common Reagents and Conditions:
Esterification: Acid catalysts (e.g., sulfuric acid), reflux conditions.
Hydrolysis: Aqueous acid or base (e.g., hydrochloric acid, sodium hydroxide), elevated temperatures.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
Major Products Formed:
Hydrolysis: 4-hydroxybenzoic acid and 1-(diethylamino)-1-oxopropan-2-ol.
Oxidation: N-oxides of the diethylamino group.
Scientific Research Applications
1-(Diethylamino)-1-oxopropan-2-yl 4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceutical formulations.
Industry: Utilized in the production of cosmetics and personal care products due to its preservative properties.
Mechanism of Action
The mechanism of action of 1-(diethylamino)-1-oxopropan-2-yl 4-hydroxybenzoate involves its interaction with various molecular targets. The compound’s diethylamino group can interact with biological membranes, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, the 4-hydroxybenzoate moiety may contribute to the compound’s antioxidant activity by scavenging free radicals and preventing oxidative damage.
Comparison with Similar Compounds
Methyl 4-hydroxybenzoate: Another ester of 4-hydroxybenzoic acid, commonly used as a preservative in cosmetics and pharmaceuticals.
Ethyl 4-hydroxybenzoate: Similar to methyl 4-hydroxybenzoate, used for its preservative properties.
Propyl 4-hydroxybenzoate: Known for its antimicrobial activity and used in various personal care products.
Uniqueness: 1-(Diethylamino)-1-oxopropan-2-yl 4-hydroxybenzoate is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties compared to other 4-hydroxybenzoate esters
Properties
IUPAC Name |
[1-(diethylamino)-1-oxopropan-2-yl] 4-hydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-15(5-2)13(17)10(3)19-14(18)11-6-8-12(16)9-7-11/h6-10,16H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPIQGHSKHAHRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)OC(=O)C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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